1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing compounds with structural similarities to "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide," focusing on their synthesis, characterization, and the evaluation of their potential biological activities. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of tetrazol-thiophene-carboxamides derivatives and their antimicrobial evaluation. These compounds were synthesized starting from dimethoxy benzylidine amino thiophene carboxamide, indicating the interest in dimethoxyphenyl compounds for biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
The antimicrobial properties of synthesized compounds, including those structurally related to "this compound," have been a significant focus. Gouda, Berghot, El-Ghani, and Khalil (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, demonstrating the potential for these compounds to serve as antimicrobial agents (Gouda, Berghot, El-Ghani, & Khalil, 2010).
Molecular Docking Studies
Molecular docking studies are crucial for understanding how synthetic compounds interact with biological targets. The study by Talupur et al. (2021) not only synthesized but also subjected their compounds to molecular docking studies, highlighting the scientific community's interest in predicting the interaction of novel compounds with biological molecules and potential antimicrobial activity (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-4-9-23(10-5-19)31-28(34)24-17-32(18-29-24)16-20-6-11-22(12-7-20)30-27(33)15-21-8-13-25(35-2)26(14-21)36-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNWBCUBRMFNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.